molecular formula C20H18N2O2S B3596653 N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide

N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide

Cat. No.: B3596653
M. Wt: 350.4 g/mol
InChI Key: DPHTUYLNGHKFBW-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylcarbamoyl group attached to a phenyl ring, which is further connected to a thiophene ring substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide typically involves the reaction of 3-(benzylcarbamoyl)phenylamine with 5-methylthiophene-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in cancer research, it may inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzylcarbamoyl)phenyl]nicotinamide
  • N-[3-(benzylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide

Uniqueness

N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide stands out due to its unique thiophene ring, which imparts distinct electronic properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-10-17(13-25-14)20(24)22-18-9-5-8-16(11-18)19(23)21-12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHTUYLNGHKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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